molecular formula C9H8N2O B1306221 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile CAS No. 86267-86-9

3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile

Cat. No. B1306221
Key on ui cas rn: 86267-86-9
M. Wt: 160.17 g/mol
InChI Key: YSTANLOUKDVPGJ-UHFFFAOYSA-N
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Patent
US09416138B2

Procedure details

Add 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile (600 mg, 3.75 mmol) to THF (20 mL) and then slowly add lithium aluminum hydride (1.0 M in THF; 1 mL, 1.0 mmol). Stir the mixture at ambient temperature for 30 minutes. Add H2O (1 mL) to quench the reaction; filter; and wash the filter cake with EtOAc. Dry the filtrate over Na2SO4; filter; and concentrate the filtrate under reduced pressure to afford a residue. Purify the resulting compound via flash column chromatography using a gradient of 20-50% of MeOH in DCM. Combine the desired fractions and remove the solvents under reduced pressure to provide the title compound as a white solid (390 mg, 63.1%). MS (m/z): 165 (M+1).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
63.1%

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[NH:4][CH2:3][CH:2]1[C:11]#[N:12].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[NH:4][CH2:3][CH:2]1[CH2:11][NH2:12] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
O1C(CNC2=C1C=CC=C2)C#N
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Add H2O (1 mL) to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
and wash the filter cake with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the filtrate over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
and concentrate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a residue
CUSTOM
Type
CUSTOM
Details
Purify the resulting compound via flash column chromatography
CUSTOM
Type
CUSTOM
Details
remove the solvents under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(CNC2=C1C=CC=C2)CN
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: PERCENTYIELD 63.1%
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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